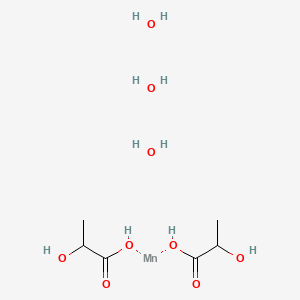
Manganese(ii)lactate 3-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(II) lactate 3-hydrate is an organic chemical compound, a salt of manganese and lactic acid with the formula Mn(C₃H₅O₃)₂·3H₂O. It forms light pink crystals and is highly soluble in water . This compound is often used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese(II) lactate 3-hydrate can be synthesized by dissolving manganese carbonate in lactic acid solution. The reaction is as follows: [ \text{MnCO}_3 + 2\text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Mn(C}_3\text{H}_5\text{O}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction produces manganese(II) lactate, which can then be crystallized to form the trihydrate .
Industrial Production Methods: Industrial production of manganese(II) lactate 3-hydrate typically involves the same reaction but on a larger scale. The process is carefully controlled to ensure high purity and yield. The product is then dried and packaged for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese(II) lactate 3-hydrate undergoes several types of chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to manganese(III) or manganese(IV) under appropriate conditions.
Reduction: Manganese(III) or manganese(IV) can be reduced back to manganese(II).
Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligands such as ethylenediamine, acetylacetonate
Major Products:
Oxidation: Manganese(III) acetate, manganese(IV) oxide.
Reduction: Manganese(II) chloride.
Substitution: Various manganese(II) complexes
Applications De Recherche Scientifique
Manganese(II) lactate 3-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other manganese compounds and as a catalyst in organic reactions.
Biology: Studied for its role in enzyme function and as a supplement in cell culture media.
Industry: Utilized in the production of fertilizers, ceramics, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism by which manganese(II) lactate 3-hydrate exerts its effects involves its role as a source of manganese ions (Mn²⁺). These ions participate in various biochemical pathways, including:
Enzyme Activation: Mn²⁺ acts as a cofactor for several enzymes, including superoxide dismutase, which protects cells from oxidative damage.
Immune Response: Mn²⁺ enhances immune responses by facilitating antigen uptake and presentation.
Cellular Metabolism: Mn²⁺ is involved in the synthesis of amino acids, cholesterol, and carbohydrates.
Comparaison Avec Des Composés Similaires
Manganese(II) acetate: Mn(CH₃CO₂)₂·4H₂O, used as a catalyst and in fertilizers.
Manganese(II) chloride: MnCl₂·4H₂O, used in the production of dry cell batteries and as a precursor for other manganese compounds.
Manganese(II) sulfate: MnSO₄·H₂O, used in agriculture and as a dietary supplement.
Uniqueness: Manganese(II) lactate 3-hydrate is unique due to its high solubility in water and its ability to form stable crystalline hydrates. This makes it particularly useful in applications where solubility and stability are crucial .
Propriétés
Formule moléculaire |
C6H18MnO9 |
|---|---|
Poids moléculaire |
289.14 g/mol |
Nom IUPAC |
2-hydroxypropanoic acid;manganese;trihydrate |
InChI |
InChI=1S/2C3H6O3.Mn.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2 |
Clé InChI |
XUOLKVHQFPGBMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


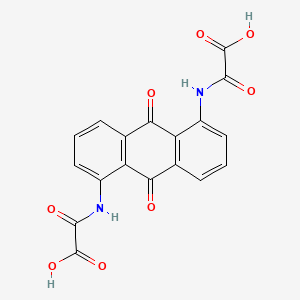
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
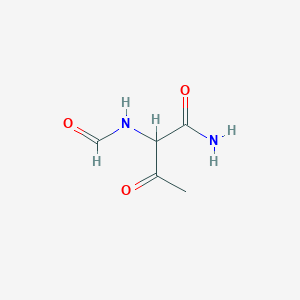
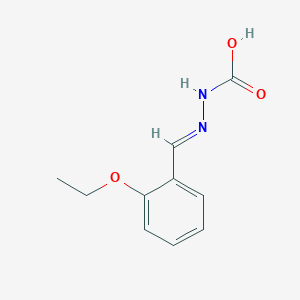
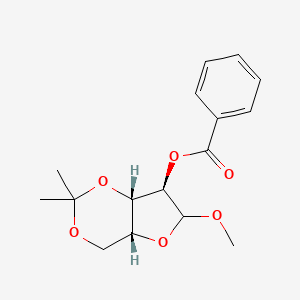
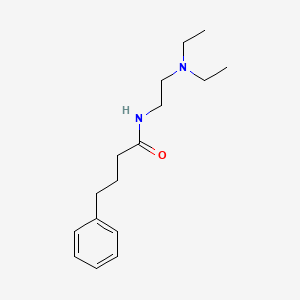
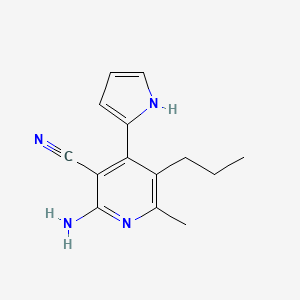
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
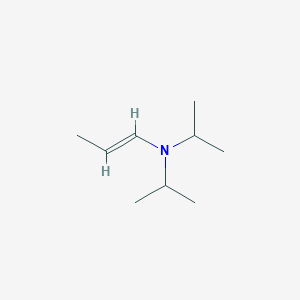
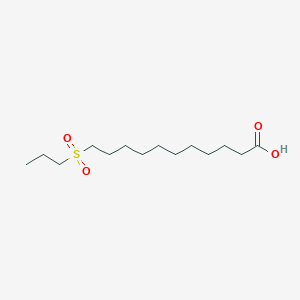
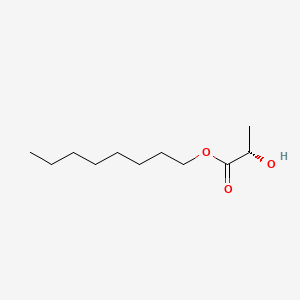
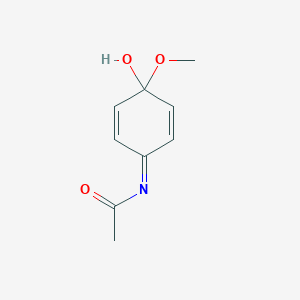
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
